5-Bromobenzothiazole-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-benzothiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S2/c8-4-1-2-6-5(3-4)9-7(13-6)14(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRQZCBKYMUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682070 | |

| Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-70-1 | |

| Record name | 5-Bromo-2-benzothiazolesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 5-Bromobenzothiazole-2-sulfonic acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Bromobenzothiazole-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, predicted spectroscopic behaviors, and advanced analytical methodologies for structural elucidation. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for understanding and characterizing this complex heterocyclic compound.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[2] The introduction of a bromine atom at the 5-position and a sulfonic acid group at the 2-position of the benzothiazole core, as in this compound, is anticipated to modulate its electronic properties, solubility, and potential biological interactions. The bromine atom can enhance reactivity for further synthetic modifications, while the sulfonic acid group introduces polarity and the potential for salt formation, which can be crucial for pharmaceutical applications.[1][3]

Predicted Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound is defined by the rigid benzothiazole ring system with key substituents that dictate its chemical behavior.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H4BrNO3S2 | [4] |

| Molecular Weight | 294.15 g/mol | [4] |

| CAS Number | 1215205-70-1 | [4][5] |

| Predicted pKa | -3.72 ± 0.40 | [6] |

| Predicted Density | 2.025 ± 0.06 g/cm³ | [6] |

The predicted low pKa value is characteristic of a strong sulfonic acid, indicating that this compound will exist predominantly in its anionic sulfonate form at physiological pH.

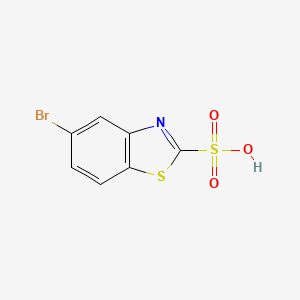

Visualizing the Core Structure

A fundamental step in understanding any molecule is visualizing its two-dimensional structure. The following diagram illustrates the atomic connectivity and key functional groups of this compound.

Caption: 2D structure of this compound.

Methodologies for Structural Elucidation

A multi-technique approach is essential for the unambiguous determination of the molecular structure of this compound. This section outlines the key analytical methods and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Based on the structure, we can predict the proton NMR spectrum. The aromatic region is expected to be complex due to the fused ring system and the influence of the electron-withdrawing sulfonic acid group and the bromine atom.

-

Aromatic Protons: The three protons on the benzene ring will likely appear as distinct signals. The proton at position 4 will be a doublet, coupled to the proton at position 6 (meta-coupling) and potentially showing a smaller coupling to the proton at position 7. The proton at position 6 will be a doublet of doublets, coupled to the protons at positions 4 and 7. The proton at position 7 will be a doublet, coupled to the proton at position 6. The chemical shifts will be influenced by the bromine and the thiazole ring.

-

Sulfonic Acid Proton: The acidic proton of the sulfonic acid group is typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet at a downfield chemical shift (δ > 10 ppm) or not being observed at all.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Seven distinct signals are expected for the seven carbons of the benzothiazole ring system. The carbon bearing the bromine (C5) and the carbon attached to the sulfonic acid group (C2) will have their chemical shifts significantly influenced by these substituents.

-

Quaternary Carbons: The carbons at the ring fusion (C3a and C7a) and the carbon attached to the sulfonic acid group (C2) are quaternary and will appear as weaker signals in a proton-decoupled spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the polarity of the sulfonic acid group.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

Due to the polar and non-volatile nature of sulfonic acids, soft ionization techniques are required.[7]

-

Electrospray Ionization (ESI): This is the most suitable method. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected base peak.[8][9] In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₇H₄BrNO₃S₂, the expected exact mass of the [M-H]⁻ ion would be approximately 292.8955 Da.

Fragmentation of the parent ion can provide valuable structural information. For the [M-H]⁻ ion, characteristic losses of SO₃ (80 Da) or HSO₃⁻ (81 Da) are anticipated.

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the compound in a suitable solvent mixture such as methanol/water or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes.

-

Perform MS/MS on the most abundant parent ion to obtain a fragmentation spectrum.

-

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[10][11]

Growing suitable single crystals of this compound can be challenging due to its high polarity. Techniques such as slow evaporation from a mixed solvent system or vapor diffusion may be employed.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, the preparation of this compound would likely involve the sulfonation of 5-bromobenzothiazole or the bromination of benzothiazole-2-sulfonic acid. The sulfonic acid group can act as a protecting group in certain reactions.[12] The presence of the bromine atom at the 5-position opens up possibilities for further functionalization through cross-coupling reactions.

Conclusion

The molecular structure of this compound presents a fascinating subject for chemical analysis. Its characterization necessitates a synergistic application of advanced analytical techniques, with NMR providing the solution-state structure, mass spectrometry confirming the elemental composition and fragmentation patterns, and X-ray crystallography offering the definitive solid-state architecture. The insights gained from these methodologies are crucial for understanding its chemical properties and for guiding its potential applications in research and development.

References

- Keough, T., Youngquist, R. S., & Lacey, M. P. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- Keough, T., Lacey, M. P., & Youngquist, R. S. (2002). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Accounts of Chemical Research, 35(1), 24-31. [Link]

- Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. [Link]

- Li, J., He, W., Chen, L., Liu, Y., & Li, Z. (2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. Bioorganic & Medicinal Chemistry Letters, 16(5), 1359-1362. [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Materials.

- ResearchGate. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.

- Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272–1276. [Link]

- ResearchGate. (n.d.). Studies and X-ray Determinations with 2-(Acetonylthio)benzothiazole: Synthesis of 2-(Benzothiazol-2-ylthio)-1-phenylethanone and 2-(Acetonylthio)Benzothiazole by C-S Bond Cleavage of 2-(Acetonylthio)benzothiazole in KOH.

- International Union of Crystallography. (2022). Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile.

- Chemical-Suppliers. (n.d.). This compound | CAS 1215205-70-1.

- Biointerface Research in Applied Chemistry. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules.

- CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.

- The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.

- LANUV. (n.d.). Benzothiazole-2-sulfonic acid.

- PubChem. (n.d.). 5-Bromobenzothiazole.

- PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.

- ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

- MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.

- PubChem. (n.d.). Benzothiazole-2-sulfonic acid.

- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

- ResearchGate. (n.d.). MFR-supported sulfonic acid mediated synthesis of 2-substituted benzothiazoles.

- PubChem. (n.d.). 5-bromonaphthalene-2-sulfonic Acid.

- MassBank. (n.d.). Benzothiazole-2-sulfonic acid.

Sources

- 1. lanuk.nrw.de [lanuk.nrw.de]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. CAS 768-11-6: 5-Bromobenzothiazole | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS 1215205-70-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound CAS#: 1215205-70-1 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Introduction: The Significance of the Benzothiazole Scaffold

An In-Depth Technical Guide to 5-bromo-1,3-benzothiazole-2-sulfonic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-bromo-1,3-benzothiazole-2-sulfonic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in the development of novel therapeutics, all grounded in established scientific principles and supported by relevant literature.

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2] The versatility of the benzothiazole ring system allows for diverse chemical modifications, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3] The incorporation of a sulfonic acid group, as seen in the title compound, can enhance aqueous solubility and introduce new interaction points with biological targets, making it a valuable functional group in drug design.[4]

Chemical Identity and Properties of 5-bromo-1,3-benzothiazole-2-sulfonic acid

The IUPAC name for the compound of interest is 5-bromo-1,3-benzothiazole-2-sulfonic acid .[5] It is a derivative of benzothiazole with a bromine atom at the 5-position of the benzene ring and a sulfonic acid group at the 2-position of the thiazole ring.

Table 1: Physicochemical Properties of 5-bromo-1,3-benzothiazole-2-sulfonic acid (and related compounds)

| Property | Value (Estimated/Reported) | Source |

| IUPAC Name | 5-bromo-1,3-benzothiazole-2-sulfonic acid | [5] |

| Molecular Formula | C₇H₄BrNO₃S₂ | |

| Molecular Weight | 294.15 g/mol | |

| Appearance | Likely a white to light yellow crystalline solid | [4] |

| Solubility | Expected to have high water solubility due to the sulfonic acid group | [4] |

| pKa | The sulfonic acid group is strongly acidic, with an estimated pKa << 0 | |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

Spectroscopic Data (Predicted):

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the sulfonic acid group would be expected, including S=O stretching vibrations around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric), and an O-H stretching band. Aromatic C-H and C=C stretching vibrations, as well as a C-Br stretching vibration, would also be present.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the benzothiazole ring would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The specific splitting patterns would depend on the coupling between the protons at positions 4, 6, and 7.

-

¹³C NMR: The spectrum would show seven distinct signals for the carbon atoms of the benzothiazole core. The carbon atom attached to the sulfonic acid group (C2) would be significantly deshielded.[7][8]

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry would confirm the exact mass of the compound.[5][6]

Synthesis of 5-bromo-1,3-benzothiazole-2-sulfonic acid: A Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 5-bromo-1,3-benzothiazole-2-sulfonic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-2-mercaptobenzothiazole

This step involves the reaction of 4-bromoaniline with potassium ethyl xanthate, a common method for the synthesis of 2-mercaptobenzothiazoles.

Materials:

-

4-Bromoaniline

-

Potassium Ethyl Xanthate

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in ethanol.

-

Add potassium ethyl xanthate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-mercaptobenzothiazole.

Step 2: Oxidation of 5-bromo-2-mercaptobenzothiazole to 5-bromo-1,3-benzothiazole-2-sulfonic acid

This step involves the oxidation of the thiol group to a sulfonic acid.

Materials:

-

5-bromo-2-mercaptobenzothiazole

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

Procedure:

-

Suspend 5-bromo-2-mercaptobenzothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add hydrogen peroxide (3-4 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 5-bromo-1,3-benzothiazole-2-sulfonic acid.

Applications in Drug Development and Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents for a multitude of diseases.[3][10] The introduction of a bromo substituent at the 5-position and a sulfonic acid at the 2-position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The bromine atom can increase lipophilicity and may engage in halogen bonding with biological targets, while the sulfonic acid group enhances water solubility and can form strong ionic interactions.

Potential Therapeutic Areas:

-

Anticancer Agents: Many 2-substituted benzothiazoles exhibit potent anticancer activity.[2][11][12] They can act through various mechanisms, including inhibition of protein kinases, topoisomerases, and induction of apoptosis. The title compound could be investigated as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Agents: Benzothiazole derivatives have shown significant activity against a range of bacteria and fungi.[13][14] The sulfonic acid moiety might enhance the uptake of the compound by microbial cells.

-

Neuroprotective Agents: Some benzothiazoles have been explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] They may act as inhibitors of enzymes such as monoamine oxidase or as ligands for various receptors in the central nervous system.

-

Anti-inflammatory Agents: The benzothiazole nucleus is present in compounds with anti-inflammatory properties.[13] These compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Caption: Potential mechanism of action for a benzothiazole derivative as a kinase inhibitor.

Safety and Handling

Bromo-benzothiazole derivatives should be handled with care in a laboratory setting.[15][16][17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

5-bromo-1,3-benzothiazole-2-sulfonic acid is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its unique combination of a privileged heterocyclic core with functional groups that enhance solubility and potential target interactions makes it an attractive candidate for further investigation. Future research should focus on the development of an optimized and scalable synthesis, followed by a thorough evaluation of its biological activities across a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the expanding role of benzothiazoles in modern drug discovery.

References

- Google Patents. (n.d.). EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.

- Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Bromo-benzothiazole-6-carbonitrile.

- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.

- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromobenzothiazole.

- ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.

- National Institutes of Health. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.

- The Royal Society of Chemistry. (2018). Supplementary Materials.

- SciSpace. (n.d.). Benzothiazoles: A new profile of biological activities.

- ResearchGate. (n.d.). Synthesis of benzothiazole-6-sulfonic acid derivatives.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- National Institutes of Health. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents.

- Books. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles.

- Plant, Soil and Environment. (2005). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity.

- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.

- ResearchGate. (n.d.). Synthesis of New Heterocyclic Rings Containing Benzothiazole Moiety.

- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.).

- National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Theses. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development.

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- Matrix Fine Chemicals. (n.d.). 5-BROMO-2,1,3-BENZOTHIADIAZOLE | CAS 1753-75-9.

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- National Institutes of Health. (n.d.). Benzothiazole-2-sulfonic acid.

- LANUV. (n.d.). Benzothiazole-2-sulfonic acid.

- ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. office2.jmbfs.org [office2.jmbfs.org]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. pharmacyjournal.in [pharmacyjournal.in]

- 15. chemcia.com [chemcia.com]

- 16. fishersci.com [fishersci.com]

- 17. downloads.ossila.com [downloads.ossila.com]

- 18. fishersci.co.uk [fishersci.co.uk]

Physical and chemical properties of 5-Bromobenzothiazole-2-sulfonic acid

An In-Depth Technical Guide to 5-Bromobenzothiazole-2-sulfonic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's core physical and chemical properties, outlines a plausible synthetic pathway, and discusses its key reactivity. Furthermore, it details the expected spectroscopic signatures for structural verification and explores its potential applications as a versatile building block in the synthesis of complex pharmaceutical agents. The benzothiazole scaffold is a well-established privileged structure in therapeutic agents, and the strategic incorporation of bromo and sulfonic acid functionalities offers unique advantages for molecular design, influencing parameters such as target binding, solubility, and metabolic stability. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics.

Molecular Identity and Physicochemical Properties

Structure and Identifiers

This compound (CAS No: 1215205-70-1) is a derivative of benzothiazole featuring a bromine atom at the 5-position and a sulfonic acid group at the 2-position.[1][2] This substitution pattern creates a molecule with distinct regions of varying polarity and reactivity, making it a valuable intermediate in organic synthesis.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The combination of a halogenated aromatic ring and a highly polar sulfonic acid group dictates the compound's physical properties. The following table summarizes key computed and reported data.

| Property | Value | Source |

| CAS Number | 1215205-70-1 | [1][2] |

| Molecular Formula | C₇H₄BrNO₃S₂ | [1][2] |

| Molecular Weight | 294.15 g/mol | [1] |

| Purity | ≥98% | [2] |

| Polar Surface Area (PSA) | 104 Ų | [1] |

| XLogP3 | 3.386 | [1] |

| Storage | Room temperature | [2] |

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient pathway can be devised based on established methodologies for benzothiazole chemistry. A highly effective approach involves the direct sulfonation of 5-bromobenzothiazole. This precursor can be synthesized from 2-aminobenzothiazole, a common starting material. An alternative, more modern approach for bromination utilizes N-bromo-succinimide (NBS), which offers high selectivity for the 5-position and avoids the harsh conditions and potential hazards of older nitration-reduction-diazotization sequences.[3]

Direct sulfonation is a well-established method for introducing a sulfonic acid group onto a benzothiazole ring.[4] The use of a potent sulfonating agent like chlorosulfonic acid or sulfur trioxide can achieve this transformation. The causality behind this choice lies in the electrophilic nature of the reaction, where the electron-rich benzothiazole core is attacked by the sulfonating agent.

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactivity Profile

The molecule possesses two primary sites of reactivity that can be exploited for further chemical modification:

-

The Sulfonic Acid Group : This functional group is highly versatile. It can be converted into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride.[4] The resulting sulfonyl chloride is a key intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives, which are common motifs in pharmaceutical compounds.

-

The Bromo Group : The bromine atom on the benzene ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions.[5] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, its expected spectroscopic characteristics can be reliably predicted based on its constituent functional groups and known data from analogous structures.[6][7][8]

¹H and ¹³C NMR Spectroscopy (Predicted)

-

¹H NMR : In a suitable deuterated solvent like DMSO-d₆, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will be indicative of their relative positions. A broad singlet, often exchangeable with D₂O, would correspond to the acidic proton of the sulfonic acid group.

-

¹³C NMR : The spectrum will display seven unique carbon signals. The carbon atom attached to the sulfonic acid group (C2) would appear significantly downfield. The carbon attached to the bromine (C5) will also be distinct, and its chemical shift will be influenced by the heavy atom effect. The remaining aromatic carbons will appear in the typical range of 120-150 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands:

-

O-H Stretch : A very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the sulfonic acid hydroxyl group involved in hydrogen bonding.

-

S=O Stretch : Strong, asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1150 cm⁻¹, respectively, are definitive for the sulfonate group.

-

C=N Stretch : A band around 1600-1650 cm⁻¹ corresponding to the imine bond within the thiazole ring.

-

Aromatic C-H and C=C Stretches : Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak : A characteristic isotopic pattern for the molecular ion [M]⁻ or [M-H]⁻ will be observed due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8]

-

Fragmentation : Common fragmentation patterns would include the loss of SO₃ or the entire sulfonic acid group, providing further structural confirmation.

Experimental Protocol: Acquiring ¹H NMR Data

This protocol provides a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation : Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is selected for its ability to dissolve polar sulfonic acids and to allow for the observation of the exchangeable acidic proton without interference.[8]

-

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition :

-

Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Acquire the ¹H NMR spectrum at a standard temperature of 25 °C.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and spin-spin coupling patterns to assign the signals to the respective protons in the molecule.

-

Applications in Medicinal Chemistry and Drug Development

The Benzothiazole Scaffold in Therapeutics

The benzothiazole core is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[4][9] Several FDA-approved drugs, such as Riluzole (for ALS), incorporate this scaffold, highlighting its therapeutic relevance and favorable pharmacological profile.[10]

The Role of the Sulfonic Acid Moiety

Sulfonic acids and their derivatives (sulfonamides) are key functional groups in drug design.[11] The sulfonic acid group is highly acidic and typically ionized at physiological pH. This property can be leveraged to:

-

Enhance Aqueous Solubility : Improving the pharmacokinetic profile of a drug candidate.

-

Act as a Bioisostere : Mimicking a carboxylic acid or phosphate group to engage in strong hydrogen bonding or ionic interactions with biological targets.

-

Serve as a Synthetic Handle : As previously described, it can be converted into other functional groups like sulfonamides.

While concerns about the potential for forming genotoxic sulfonate esters exist, sulfonic acids remain a valuable tool in drug development when appropriate risk mitigation strategies are employed during synthesis and formulation.[12]

Utility as a Building Block in Synthesis

This compound serves as an exemplary building block for constructing complex molecules. The orthogonal reactivity of the bromo and sulfonic acid groups allows for sequential, site-selective modifications. A researcher could first perform a Suzuki coupling at the 5-position to install a new aromatic ring and then convert the sulfonic acid at the 2-position into a sulfonamide to interact with a different part of a target protein. This strategic utility makes it a high-value intermediate for creating focused libraries of compounds for screening and optimization.

Safety, Handling, and Storage

Hazard Identification

Recommended Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid the formation and inhalation of dust and aerosols.[1]

-

Wash hands thoroughly after handling.

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It is stable at room temperature and should be stored away from incompatible materials.[2]

References

- National Center for Biotechnology Information. (n.d.). Benzothiazole-2-sulfonic acid. PubChem.

- MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.

- LANUV. (n.d.). Benzothiazole-2-sulfonic acid.

- Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

- Royal Society of Chemistry. (n.d.). Supplementary Materials - 2-bromobenzothiazole.

- ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.

- University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.

- Cenmed. (n.d.). 5-bromobenzothiazole (c005b-078570).

- National Center for Biotechnology Information. (n.d.). 5-Bromobenzothiazole. PubChem.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- Google Patents. (n.d.). US2537592A - 2-sulfanilamido-5-bromothiazoles.

- PubMed. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities.

- Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- PubMed. (2010). The utility of sulfonate salts in drug development.

- MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([4][13][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 11. Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromobenzothiazole-2-sulfonic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides an in-depth technical overview of 5-Bromobenzothiazole-2-sulfonic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The core of this molecule is the benzothiazole scaffold, a privileged structure found in numerous FDA-approved drugs and clinical candidates.[1][2] The strategic placement of a bromine atom and a sulfonic acid group imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details the molecule's chemical identity, discusses plausible synthetic and analytical strategies, and explores its potential applications in modern drug development, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 1215205-70-1) is a substituted benzothiazole derivative.[3] Its molecular structure combines three key components: a bicyclic benzothiazole ring system, a bromine atom at the 5-position, and a sulfonic acid moiety at the 2-position. Each component critically influences the molecule's overall chemical behavior and potential utility.

-

The benzothiazole core is an aromatic heterocycle known to interact with various biological targets, forming the basis for a wide range of pharmacological activities.[2]

-

The sulfonic acid group is a strong acid, which significantly increases the molecule's polarity and water solubility compared to its parent benzothiazole. This functional group is often incorporated into drug candidates to improve pharmacokinetic properties or to enable the formation of stable, crystalline salts.[4][5]

-

The bromine atom is an electron-withdrawing group that modulates the electronic properties of the aromatic ring. It can also serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Core Compound Identifiers

| Identifier | Value | Source |

| Compound Name | 5-Bromo-2-benzothiazolesulfonic acid | [3] |

| CAS Number | 1215205-70-1 | [3] |

| Molecular Formula | C₇H₄BrNO₃S₂ | [3] |

| Molecular Weight | 294.15 g/mol | [3] |

| InChIKey | PQFRQZCBKYMUBY-UHFFFAOYSA-N | [3] |

Computed Physicochemical Data

The following properties are computationally derived and provide insight into the molecule's likely behavior in various chemical and biological systems.

| Property | Value | Significance |

| Exact Mass | 294.15 Da | [3] |

| XLogP3 | 3.386 | [3] |

| Polar Surface Area (PSA) | 104 Ų | [3] |

Synthesis and Purification Strategy

Proposed Synthetic Workflow

The causality behind this proposed two-step approach is rooted in directing group effects and reaction compatibility. Introducing the bromine atom first onto an otherwise unfunctionalized benzothiazole ring is a well-understood electrophilic aromatic substitution. Subsequently, the sulfonation of the 2-position can be achieved under specific conditions. Attempting sulfonation first would heavily deactivate the ring system, making a subsequent bromination reaction more challenging.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is illustrative, synthesizing knowledge from related transformations.[1][6] Optimization would be required for scale-up.

Step 1: Synthesis of 5-Bromobenzothiazole from 5-Aminobenzothiazole (Sandmeyer Reaction)

-

Diazotization: Dissolve 5-aminobenzothiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath. The acidic medium is essential to form the amine salt, which is then susceptible to diazotization.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt. The formation of this intermediate is critical for the subsequent displacement reaction.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. The cuprous salt acts as a catalyst to facilitate the replacement of the diazonium group with a bromide ion.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Work-up: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromobenzothiazole.

Step 2: Sulfonation of 5-Bromobenzothiazole

-

Reaction Setup: Place the synthesized 5-bromobenzothiazole into a flask equipped with a stirrer and a dropping funnel.

-

Sulfonation: Cool the flask to 0 °C and slowly add fuming sulfuric acid or chlorosulfonic acid.[1] This is a highly exothermic electrophilic aromatic substitution reaction, and careful temperature control is paramount to prevent side reactions and degradation. The sulfonic acid group is directed to the 2-position of the benzothiazole ring.

-

Reaction Completion: After the addition, allow the mixture to stir at a controlled temperature (e.g., 40–60°C) until the reaction is complete, as monitored by a suitable technique like HPLC.[1]

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining sulfonating agent and precipitates the sulfonic acid product, which is typically a solid.

-

Purification: Collect the solid product by filtration. The primary method for purification would be recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-technique approach is required for unambiguous structural elucidation.

Caption: Workflow for the analytical characterization of the final product.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal for this acidic compound. The expected parent ion peak [M-H]⁻ should correspond to a mass-to-charge ratio (m/z) consistent with the molecular formula C₇H₃BrNO₃S₂⁻. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

NMR Spectroscopy (¹H and ¹³C): ¹H NMR would show distinct signals in the aromatic region, with coupling patterns confirming the substitution on the benzene ring. The absence of a proton at the 2-position would be key evidence of successful sulfonation. ¹³C NMR would show the expected number of carbon signals, with the carbon at the 2-position being significantly deshielded due to its attachment to both sulfur and nitrogen.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the sulfonic acid group (S=O stretching around 1350 and 1175 cm⁻¹) and the O-H stretch would be expected.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector would be the primary method for assessing purity. It is crucial to note that sulfonic acids can be susceptible to transesterification if analyzed in protic solvents like methanol, potentially forming genotoxic sulfonate esters.[7] Therefore, method development should carefully consider solvent choice and sample stability.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Caption: The functional components of the molecule and their contribution to drug design.

-

Scaffold for Bioactive Agents: The benzothiazole nucleus is a well-established pharmacophore. By using this molecule as a starting point, medicinal chemists can synthesize libraries of compounds for screening against various diseases, including cancer and neurological disorders.[2]

-

Improving Drug Properties: The sulfonic acid group can be retained in the final drug molecule to enhance water solubility, which is often a major hurdle in drug development. Alternatively, it can be used to form highly crystalline and stable salts, which is advantageous for formulation and manufacturing.[5]

-

Advanced Synthetic Intermediate: The bromine atom at the 5-position is a key feature for synthetic diversification. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of other molecular fragments to build complexity and fine-tune biological activity.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, prudent laboratory practices should be followed based on the properties of its constituent functional groups.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Hazards: As a strong acid, this compound is expected to be corrosive and can cause severe skin and eye irritation or burns.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[8]

Conclusion

This compound is a strategically designed chemical entity with considerable potential for researchers in drug discovery and medicinal chemistry. Its molecular weight of 294.15 g/mol and its trifunctional nature—a bioactive core, a solubilizing group, and a synthetic handle—make it an attractive starting material for the creation of next-generation therapeutics. The synthetic and analytical pathways outlined in this guide provide a robust framework for its preparation and characterization, enabling its effective use in the development of novel and impactful pharmaceutical agents.

References

- Fears, R. & Fieser, L. F.

- Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647. PubChem, NIH. [Link]

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

- CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

- MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. [Link]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

- Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.

- Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. PubMed. [Link]

- US2537592A - 2-sulfanilamido-5-bromothiazoles.

- 5-Bromobenzothiazole | C7H4BrNS | CID 3610155. PubChem, NIH. [Link]

- The utility of sulfonate salts in drug development. PubMed. [Link]

- Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. fishersci.com [fishersci.com]

- 9. Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromobenzothiazole-2-sulfonic acid

Introduction

5-Bromobenzothiazole-2-sulfonic acid is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid heterocyclic core, comprised of a fused benzene and thiazole ring, is a common scaffold in a variety of biologically active molecules. The strategic placement of a bromine atom at the 5-position and a sulfonic acid group at the 2-position imparts unique electronic and solubility properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This guide provides a comprehensive analysis of the predicted spectral characteristics of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the insights provided herein are grounded in fundamental principles of spectroscopy and corroborated by data from analogous chemical structures. This document is intended to serve as a predictive reference for researchers, aiding in the identification and characterization of this compound, and to provide robust experimental protocols for empirical data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed fingerprint of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by signals from the three protons on the aromatic ring and the acidic proton of the sulfonic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom, the sulfonic acid group, and the inherent aromaticity of the benzothiazole system.

The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the C4 position, being ortho to the electron-donating sulfur atom and meta to the bromine, is expected to be the most upfield. The proton at C6, positioned between the bromine and the thiazole nitrogen, will likely be downfield due to the combined anisotropic and inductive effects. The proton at C7, ortho to the fused thiazole ring, will also be in the downfield region.

The sulfonic acid proton (-SO₃H) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm. This proton is acidic and will readily exchange with deuterium in D₂O, leading to the disappearance of its signal upon addition of a drop of D₂O to the NMR sample.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.10 | d | ~8.5 |

| H-6 | ~8.45 | dd | ~8.5, ~2.0 |

| H-7 | ~8.25 | d | ~2.0 |

| -SO₃H | >10 | br s | - |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the benzothiazole ring system. The chemical shifts will be influenced by the neighboring heteroatoms and substituents. Carbons directly attached to electronegative atoms (N, S, Br) or electron-withdrawing groups (-SO₃H) will be deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3a | ~152 |

| C-4 | ~125 |

| C-5 | ~120 |

| C-6 | ~130 |

| C-7 | ~123 |

| C-7a | ~135 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra is crucial for structural confirmation.

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonic acid group and the substituted benzothiazole core.

Predicted IR Absorption Bands

The sulfonic acid group will give rise to several characteristic and strong absorption bands. The O-H stretch will appear as a very broad band in the 3200-2500 cm⁻¹ region due to strong hydrogen bonding. The asymmetric and symmetric S=O stretches are expected to be strong and sharp, appearing around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. A band corresponding to the S-O stretch is also anticipated around 700-600 cm⁻¹.

The aromatic part of the molecule will show C-H stretching vibrations just above 3000 cm⁻¹[1]. The C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic system will appear in the 1650-1450 cm⁻¹ region[2][3]. The C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide further confirmation of the substitution pattern on the benzene ring[1].

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-2500 | O-H stretch (sulfonic acid) | Broad, Strong |

| ~3100 | Aromatic C-H stretch | Medium |

| ~1620 | C=N stretch (thiazole) | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong |

| 1250-1120 | S=O asymmetric stretch | Strong |

| 1080-1010 | S=O symmetric stretch | Strong |

| 900-700 | Aromatic C-H out-of-plane bend | Medium to Strong |

| 700-600 | S-O stretch | Medium |

| <700 | C-Br stretch | Medium |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Caption: Workflow for FT-IR spectral acquisition using the ATR method.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

Given the molecular formula C₇H₄BrNO₃S₂, the monoisotopic mass of this compound is approximately 292.88 g/mol for the ⁷⁹Br isotope and 294.88 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) with a roughly 1:1 intensity ratio.

Electrospray ionization (ESI) in negative ion mode is well-suited for this acidic compound, and the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 291.87 and 293.87.

The fragmentation of the [M-H]⁻ ion is likely to proceed through the loss of neutral molecules such as SO₃ (80 Da) or the cleavage of the C-S bond. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₂ (64 Da) or the entire sulfonic acid group. The benzothiazole ring itself is quite stable, but fragmentation can occur under harsher conditions.

Table 4: Predicted Key Ions in the ESI⁻ Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment |

| 291.87 / 293.87 | [M-H]⁻ |

| 211.91 / 213.91 | [M-H - SO₃]⁻ |

| 227.94 / 229.94 | [M-H - SO₂]⁻ |

Experimental Protocol for Mass Spectrometry

A standard protocol for ESI-MS would involve dissolving the sample in a suitable solvent and introducing it into the mass spectrometer.

Sources

Solubility of 5-Bromobenzothiazole-2-sulfonic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromobenzothiazole-2-sulfonic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding of this compound's behavior in various organic media.

Introduction: Understanding the Molecular Architecture

This compound (C₇H₄BrNO₃S₂) is a multifaceted molecule, and its solubility is dictated by the interplay of its constituent functional groups: the benzothiazole core, the bromine substituent, and the sulfonic acid group. A foundational understanding of these components is critical to predicting and experimentally determining its solubility profile.

-

Benzothiazole Core : The parent benzothiazole is a bicyclic aromatic system that is generally soluble in many organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Its solubility in water, however, is limited due to its predominantly non-polar nature.[1][2]

-

Sulfonic Acid Group (-SO₃H) : The introduction of a sulfonic acid group dramatically influences the molecule's polarity. Sulfonic acids are strong organic acids, comparable in strength to mineral acids, and are known to be highly soluble in water and polar organic solvents.[3] This is due to their ability to form strong hydrogen bonds.

-

Bromine Substituent (-Br) : The bromine atom at the 5-position adds to the molecular weight and introduces a degree of lipophilicity. While it is a polarizable atom, its primary effect is often to decrease aqueous solubility and potentially increase solubility in non-polar organic solvents.

Given these competing factors—the polar sulfonic acid group promoting solubility in polar solvents and the larger, brominated aromatic system favoring less polar environments—the solubility of this compound is expected to be highly dependent on the specific nature of the organic solvent.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The sulfonic acid group can engage in strong hydrogen bonding with the hydroxyl groups of these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high polarity of these solvents will facilitate the dissolution of the polar sulfonic acid moiety. DMSO is often an excellent solvent for sulfonic acids. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The dominant polar sulfonic acid group will have unfavorable interactions with these non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity and may show some capacity to dissolve the compound, particularly due to the presence of the benzothiazole ring and bromine atom. |

Experimental Determination of Solubility: A Validated Protocol

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining both qualitative and quantitative solubility.

Materials and Equipment

-

This compound (CAS: 1215205-70-1)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, hexane, toluene, DCM)

Experimental Workflow Diagram

Sources

In-depth Technical Guide: Acidity and pKa of 5-Bromobenzothiazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 5-bromobenzothiazole-2-sulfonic acid, a molecule of significant interest in contemporary drug discovery and material science. We will explore the theoretical principles governing its acidic nature, present detailed experimental methodologies for precise pKa determination, and discuss the interpretation of these findings. This document aims to be an essential resource for researchers, facilitating accurate and reproducible characterization of this and analogous compounds.

Introduction: The Critical Role of Acidity in Scientific Research

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a specific pH. For this compound, the pKa value is paramount as it governs a multitude of properties crucial for its application and development:

-

Solubility: The ionized form of a compound is typically more soluble in aqueous media. A thorough understanding of the pKa is therefore vital for creating effective drug formulations and designing soluble materials.

-

Membrane Permeability: A molecule's ability to traverse biological membranes, a cornerstone of drug absorption, is heavily influenced by its charge. The pKa provides predictive insight into the degree of ionization and, consequently, permeability.

-

Molecular Interactions: The binding of a drug to its biological target often relies on specific electrostatic interactions. The ionization state, as determined by the pKa, is a key factor in these binding phenomena.

-

Chemical Reactivity and Stability: The acidity of the sulfonic acid group modulates the electronic landscape of the entire benzothiazole system, thereby affecting its reactivity in synthetic pathways and its stability under diverse conditions.

The unique molecular architecture of this compound, featuring a potent electron-withdrawing bromo substituent and a strongly acidic sulfonic acid group on the benzothiazole framework, makes it a compound of particular scientific interest. This guide will equip researchers with the necessary knowledge to accurately determine and interpret the acidity of this molecule.

Theoretical Underpinnings of Acidity

The pronounced acidity of this compound arises from the dissociation of a proton from the sulfonic acid (-SO₃H) functional group.

R-SO₃H ⇌ R-SO₃⁻ + H⁺

The pKa represents the pH at which the concentrations of the protonated (R-SO₃H) and deprotonated (R-SO₃⁻) species are equal. Several key structural features contribute to the high acidity and low pKa of this molecule:

-

Resonance Stabilization: The resulting sulfonate anion (R-SO₃⁻) is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms. This resonance stabilization strongly favors the release of the proton.[1][2]

-

Inductive Effects: The highly electronegative oxygen and sulfur atoms exert a powerful electron-withdrawing inductive effect, which polarizes the S-O-H bond and facilitates proton dissociation.

-

Aromatic System and Substituent Effects: The benzothiazole ring itself is an electron-withdrawing system. The presence of a bromine atom at the 5-position further amplifies this effect through induction, thereby increasing the acidity of the sulfonic acid group and leading to a very low pKa.

Given these contributing factors, this compound is classified as a strong acid, with an expected pKa value significantly below zero. A predicted pKa value for this compound is approximately -3.72.[3] Sulfonic acids, in general, are known to be very strong acids, with pKa values that can be around -7.[1][2] For comparison, the pKa of p-toluenesulfonic acid is -2.8 and methanesulfonic acid is -1.9.[4]

Experimental pKa Determination

Due to the strong acidic nature of this compound, traditional methods of pKa determination must be carefully considered. For very strong acids, direct measurement in aqueous solution can be challenging as the compound will be fully dissociated at any easily measurable pH.[5]

Potentiometric Titration in Mixed Solvents

Rationale: To accurately determine the pKa of a very strong acid, it is often necessary to perform the titration in a mixed solvent system (e.g., water-acetonitrile or water-ethanol). This approach reduces the extent of dissociation, allowing for the observation of a titration curve from which the pKa can be calculated.

Experimental Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

-

Analyte Solution: Accurately weigh the this compound and dissolve it in a known volume of the selected mixed solvent.

-

pH Meter Calibration: It is crucial to calibrate the pH electrode using buffer solutions prepared in the identical mixed-solvent composition as the analyte solution. This accounts for the effect of the organic solvent on the electrode response.

-

Titrant: Prepare and standardize a solution of a strong base, such as sodium hydroxide, in the same mixed-solvent system.

-

Titration: Carry out the titration by adding the base in small, precise increments, allowing the pH to stabilize after each addition.

-

Data Analysis: Construct a titration curve and identify the equivalence point. The pH at the half-equivalence point corresponds to the apparent pKa (pKa') in the mixed solvent.[6]

Data Presentation:

| Parameter | Value |

| Analyte Concentration | [Calculated] M |

| Solvent System | [e.g., 50:50 Water:Acetonitrile] |

| Titrant Concentration | [Standardized] M |

| Titration Temperature | 25.0 ± 0.1 °C |

| Equivalence Volume | [From curve] mL |

| Apparent pKa (pKa') | [From half-equivalence point] |

Computational pKa Prediction

Computational chemistry offers a powerful tool for estimating pKa values, providing valuable insights that complement experimental data.

Methodology:

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to determine the Gibbs free energy change (ΔG) of the deprotonation reaction. The pKa is then derived from this value.

Computational Workflow:

Caption: Computational workflow for pKa prediction.

Protocol:

-

Model Building: Construct the 3D structures of this compound and its conjugate base.

-

Quantum Chemical Calculations: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Solvation Modeling: Apply a polarizable continuum model (PCM) to account for the solvent effects of water.

-

pKa Calculation: Use the calculated free energies in the appropriate thermodynamic cycle to predict the pKa. Various computational methods and software packages are available for this purpose.[7][8][9]

Conclusion

The acidity of this compound is a defining characteristic that dictates its behavior and utility in scientific applications. As a strong acid, its pKa is very low, a consequence of the powerful stabilizing effects of the sulfonate group and the electron-withdrawing nature of the substituted benzothiazole ring. While experimental determination requires careful consideration of the solvent system, potentiometric titration remains a robust method. Complementary computational predictions can provide valuable estimations and deeper mechanistic understanding. A thorough grasp of the principles and methods outlined in this guide will empower researchers to confidently characterize the acidity of this and similar molecules, paving the way for advancements in drug development and material science.

References

- Morsch, L. (2019). 19.12 Sulfonic Acids. Chemistry LibreTexts. [Link]

- LibreTexts. (2019). 17.4: Sulfonic Acids. Chemistry LibreTexts. [Link]

- Capital Resin Corporation. (2023). Understanding 7 Key Properties of Sulfonic Acid. [Link]

- Wikipedia. (n.d.). Sulfonic acid. [Link]

- Goss, K.-U. (2016). Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Journal of Environmental Science and Health, Part A, 51(12), 1018-1023. [Link]

- Sutton, C. L., & Schofield, M. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11695-11704. [Link]

- Gorelsky, S. I., & Ghorbani-Choghamarani, A. (2010). Theoretical Prediction of pKa Values of Seleninic, Selenenic, Sulfinic, and Carboxylic Acids by Quantum-Chemical Methods. The Journal of Physical Chemistry A, 114(1), 387-397. [Link]

- Pietrzyk, D. J., & Belisle, J. (1966). Acidity of Aromatic Sulfonic Acids and Their Use as Titrants in Nonaqueous Solvents. Analytical Chemistry, 38(7), 969-973. [Link]

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. [Link]

- van der Wulp, K. C., & van der Does, T. (2013). Development of Methods for the Determination of pKa Values. Centrum voor Stofwisselingziekten. [Link]

- Sutton, C. L., & Schofield, M. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

- Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. [Link]

- BYJU'S. (n.d.).

- Reddit. (2021). How to determine the pKa of a strong acid?. r/chemhelp. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound CAS#: 1215205-70-1 [chemicalbook.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. byjus.com [byjus.com]

- 7. Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Bromobenzothiazole-2-sulfonic acid: Synthesis, History, and Applications

This guide provides a comprehensive technical overview of 5-Bromobenzothiazole-2-sulfonic acid, a specialized heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's discovery and historical context, its physicochemical properties, a plausible and detailed synthetic pathway, and its potential applications. The information is presented with a focus on scientific integrity, causality in experimental design, and authoritative grounding.

Introduction: The Benzothiazole Scaffold in Scientific Advancement